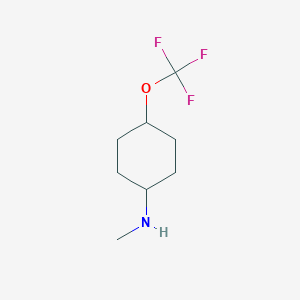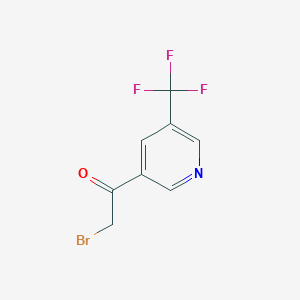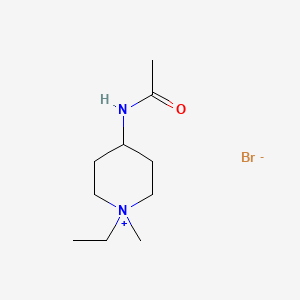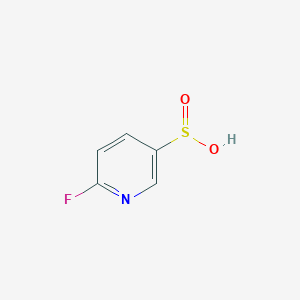
6-Fluoropyridine-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyridine-3-sulfinic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of 6-fluoropyridine-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-Fluoropyridine-3-sulfinic acid are not widely documented. the general approach involves large-scale oxidation reactions with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyridine-3-sulfinic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 6-Fluoropyridine-3-sulfonic acid.
Reduction: 6-Fluoropyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoropyridine-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of fluorinated drugs.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets. The electron-withdrawing fluorine atom affects the reactivity of the pyridine ring, making it less basic and more electrophilic. This influences the compound’s ability to participate in various chemical reactions and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoropyridine-3-sulfonic acid
- 6-Fluoropyridine-3-thiol
- 6-Fluoropyridine-3-carboxylic acid
Uniqueness
6-Fluoropyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its sulfonic acid and thiol analogs. The sulfinic acid group can undergo both oxidation and reduction reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-fluoropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9) |
InChI Key |
NMLXZFFRYYNKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



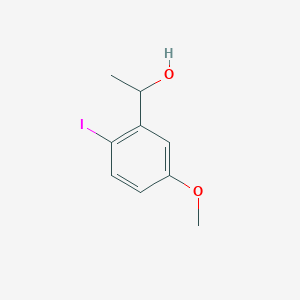
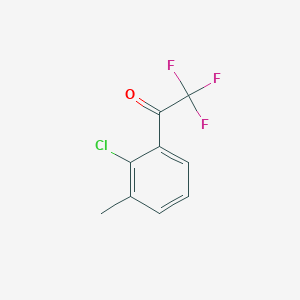
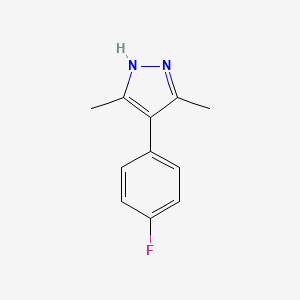


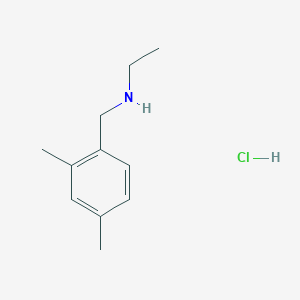
![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
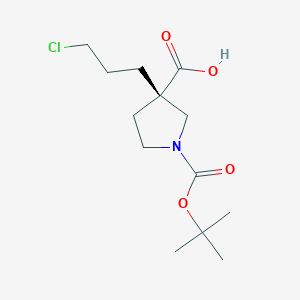
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)
